An In-depth Technical Guide to 5,8-dichloro-2-methylquinoxaline: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 5,8-dichloro-2-methylquinoxaline: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoxaline Scaffold in Modern Medicinal Chemistry
Molecular Structure and Physicochemical Properties
The molecular structure of 5,8-dichloro-2-methylquinoxaline features a quinoxaline core with chlorine atoms substituted at the 5 and 8 positions of the benzene ring and a methyl group at the 2 position of the pyrazine ring.
Table 1: Predicted Physicochemical Properties of 5,8-dichloro-2-methylquinoxaline
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₆Cl₂N₂ | |
| Molecular Weight | 213.07 g/mol | |
| XLogP3 | ~3.5 | Prediction based on related structures like 5-chloro-2-methylquinoxaline (XLogP3 of 2.2) and the addition of a second chlorine atom, which increases lipophilicity.[5] |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors. |
| Rotatable Bond Count | 0 |
The presence of two chlorine atoms is expected to significantly influence the electronic and steric properties of the molecule, which in turn can affect its interaction with biological targets.
Synthesis of 5,8-dichloro-2-methylquinoxaline: A Proposed Pathway
The most common and robust method for the synthesis of the quinoxaline core is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[6] For the synthesis of 5,8-dichloro-2-methylquinoxaline, a plausible synthetic route would involve the reaction of 3,6-dichlorobenzene-1,2-diamine with methylglyoxal.
Figure 1: Proposed synthetic workflow for 5,8-dichloro-2-methylquinoxaline.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for quinoxaline synthesis and would require optimization for this specific target molecule.
-
Reaction Setup: To a round-bottom flask charged with 3,6-dichlorobenzene-1,2-diamine (1 mmol) in ethanol (20 mL), add methylglyoxal (1.1 mmol, typically as a 40% aqueous solution).
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7] For less reactive substrates, gentle heating or the addition of a catalytic amount of a weak acid may be necessary to facilitate the condensation.
-
Oxidation: The initially formed dihydroquinoxaline intermediate is often oxidized to the aromatic quinoxaline in situ by air, or an oxidizing agent can be added to expedite this step.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 5,8-dichloro-2-methylquinoxaline.[7]
Structural Elucidation and Characterization
The structural confirmation of the synthesized 5,8-dichloro-2-methylquinoxaline would rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons on the quinoxaline ring system and a singlet for the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be crucial in confirming the 5,8-dichloro substitution pattern.
-
¹³C NMR would provide signals for all nine carbon atoms in the molecule, with the chemical shifts of the chlorinated carbons being significantly affected.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound. The fragmentation pattern would likely show the loss of a methyl group and chlorine atoms.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=N and C=C stretching vibrations of the quinoxaline ring and the C-H stretching and bending vibrations of the methyl group and aromatic rings.
Potential Applications in Drug Development
Quinoxaline derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities.
Anticancer Activity
Numerous quinoxaline derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of topoisomerases, kinases, and other proteins crucial for cancer cell proliferation and survival. The presence of dichloro substituents on the benzene ring can enhance the antiproliferative activity of quinoxaline-based compounds.[9]
Antimicrobial Activity
The quinoxaline scaffold is a key component of several antibiotic drugs.[4] The introduction of chloro and methyl groups can modulate the antimicrobial spectrum and potency of these compounds. 5,8-dichloro-2-methylquinoxaline could be a subject of investigation for its potential antibacterial and antifungal properties.
Conclusion and Future Directions
While specific experimental data for 5,8-dichloro-2-methylquinoxaline is not widely published, this technical guide provides a comprehensive overview of its likely synthesis, properties, and potential applications based on the well-established chemistry of quinoxaline derivatives. The proposed synthetic route offers a clear pathway for its preparation, and the outlined characterization methods would be essential for its structural confirmation. The promising pharmacological activities associated with the quinoxaline scaffold, particularly when substituted with halogens, suggest that 5,8-dichloro-2-methylquinoxaline is a molecule of interest for further investigation in the fields of medicinal chemistry and drug discovery. Future research should focus on its synthesis, full characterization, and screening for a range of biological activities to unlock its therapeutic potential.
References
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC. [Link]
-
Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. Scite.ai. [Link]
-
2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. ScienceDirect. [Link]
-
5-Chloro-2-methylquinoxaline | C9H7ClN2. PubChem. [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Ovid. [Link]
-
An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. CSIR-NIScPR. [Link]
-
A NEW SYNTHETIC ROUTE TO 6,7-DICHLORO-5,8-QUINOXALINE-. Semantic Scholar. [Link]
-
(PDF) The Synthesis of the Derivatives of Quinoxaline Based. Amanote Research. [Link]
-
(PDF) ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. [Link]
-
Optimization of Orally Bioavailable Enhancer of Zeste Homolog 2 (EZH2) Inhibitors Using Ligand and Property-Based Design Strategies: Identification of Development Candidate (R)-5,8-Dichloro-7-(methoxy(oxetan-3-yl)methyl). PubMed. [Link]
-
(a,c) Electronic absorption spectra of selected quinoxaline derivatives... ResearchGate. [Link]
-
5,7-Dichloro-2-methylquinoline | C10H7Cl2N. PubChem. [Link]
-
Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat. [Link]
-
Synthesis and biological evaluation of quinoxaline-5,8-diones that inhibit vascular smooth muscle cell proliferation. PubMed. [Link]
-
5,8-dichloroquinoline - C9H5Cl2N, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
-
2,5-dichloroquinoxaline - C8H4Cl2N2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
-
AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry. [Link]
-
5,8-Quinoxalinediol, 2-methyl- — Chemical Substance Information. NextSDS. [Link]
-
Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors. ResearchGate. [Link]
Sources
- 1. mtieat.org [mtieat.org]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. 5-Chloro-2-methylquinoxaline | C9H7ClN2 | CID 592149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-METHYLQUINOXALINE | 13708-12-8 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and biological evaluation of quinoxaline-5,8-diones that inhibit vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

